molecular formula C18H16ClNO5S B13371207 5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate

5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No.: B13371207
M. Wt: 393.8 g/mol
InChI Key: MFQRMXWLDFMRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and a benzenesulfonate group substituted with two methoxy groups and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloroquinoline, which is then subjected to sulfonation to introduce the benzenesulfonate group. The methoxy and methyl groups are introduced through subsequent methylation and methoxylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters to ensure consistent quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,8-dimethoxy-4-methylquinoline
  • 4-Chloro-8-methoxyquinoline
  • 2-Chloro-6,7-dimethoxy-4-methylquinoline

Uniqueness

Compared to similar compounds, 5-Chloro-8-quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to the presence of both the quinoline and benzenesulfonate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16ClNO5S

Molecular Weight

393.8 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) 2,5-dimethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C18H16ClNO5S/c1-11-9-16(24-3)17(10-15(11)23-2)26(21,22)25-14-7-6-13(19)12-5-4-8-20-18(12)14/h4-10H,1-3H3

InChI Key

MFQRMXWLDFMRIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)OC

Origin of Product

United States

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